

An In-Depth Technical Guide to L-Methionine-³⁴S: Structure, Analysis, and Application

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Compound of Interest

Compound Name: *L-Methionine-34S*

Cat. No.: *B566174*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Methionine-³⁴S, a stable isotope-labeled variant of the essential amino acid L-methionine. Its primary application lies in its use as a tracer for the quantitative analysis of metabolic pathways, protein synthesis, and turnover in various research and drug development settings.

Chemical Structure and Formula

L-Methionine-³⁴S shares the same chemical structure as its naturally occurring counterpart, L-methionine. The key distinction is the substitution of the naturally most abundant sulfur isotope (³²S) with the stable, heavier isotope, sulfur-34 (³⁴S). This isotopic labeling does not alter the chemical properties of the molecule, allowing it to be metabolized by cells in the same manner as endogenous L-methionine.

The chemical formula for L-Methionine-³⁴S is C₅H₁₁NO₂³⁴S. Its IUPAC name is (2S)-2-amino-4-methyl(³⁴S)sulfanylbutanoic acid. The incorporation of the ³⁴S isotope results in a molecular weight increase of approximately 2 Daltons compared to L-methionine.

Chemical Structure of L-Methionine-³⁴S:

Quantitative Data

The physical and chemical properties of L-Methionine-³⁴S are summarized in the table below. This data is essential for its application in quantitative analytical methods such as mass spectrometry.

Property	Value
Chemical Formula	C ₅ H ₁₁ NO ₂ ³⁴ S
Molecular Weight	Approximately 151.11 g/mol
CAS Number	1006386-95-3
Isotopic Purity	Typically >98%
Appearance	White to off-white solid
Solubility	Soluble in water
IUPAC Name	(2S)-2-amino-4-methyl(³⁴ S)sulfanylbutanoic acid

Experimental Protocols

L-Methionine-³⁴S is a powerful tool for tracing the dynamics of protein synthesis and methionine metabolism. Below is a detailed methodology for a typical experiment involving the metabolic labeling of proteins in cell culture, followed by quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).

1. Cell Culture and Metabolic Labeling:

- **Cell Seeding:** Plate cells at a desired density in a multi-well plate and allow them to adhere and grow overnight under standard culture conditions.
- **Methionine Depletion (Optional but Recommended):** To enhance the incorporation of the labeled amino acid, aspirate the standard growth medium and replace it with a methionine-free medium. Incubate the cells for 30-60 minutes.
- **Labeling:** Replace the methionine-free medium with a labeling medium containing a known concentration of L-Methionine-³⁴S (e.g., 100 μM). The optimal concentration and labeling

time will vary depending on the cell type and experimental goals and should be empirically determined. A typical labeling period can range from 1 to 24 hours.

- **Cell Harvest:** After the labeling period, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeling medium. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

2. Protein Extraction and Digestion:

- **Protein Quantification:** Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
- **Reduction and Alkylation:** Take a known amount of protein (e.g., 50 µg) from each sample. Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating at room temperature in the dark for 20 minutes.
- **Proteolytic Digestion:** Digest the proteins into peptides using a protease such as trypsin. A typical protocol involves adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.

3. Sample Preparation for LC-MS:

- **Desalting:** Desalt the peptide samples using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that can interfere with the LC-MS analysis.
- **Sample Reconstitution:** Dry the desalted peptides using a vacuum centrifuge and reconstitute them in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

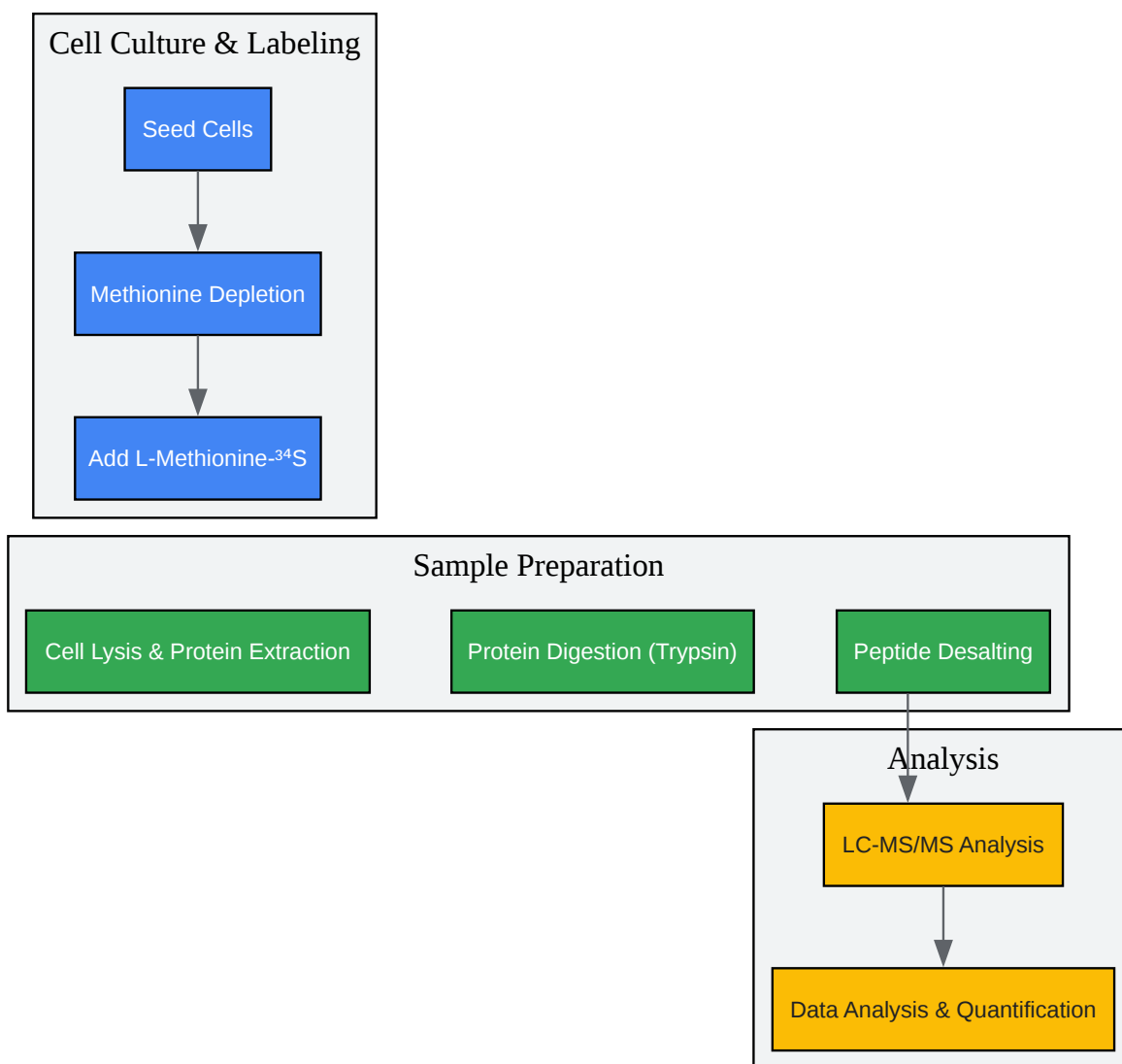
4. LC-MS/MS Analysis:

- **Liquid Chromatography:** Separate the peptides using a reverse-phase liquid chromatography system. A typical setup would involve a C18 column and a gradient of increasing acetonitrile concentration to elute the peptides based on their hydrophobicity.

- **Mass Spectrometry:** Analyze the eluted peptides using a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
- **Data Analysis:** The resulting MS data will contain pairs of peptide signals corresponding to the unlabeled (containing ^{32}S) and labeled (containing ^{34}S) forms. The ratio of the intensities of these paired signals can be used to determine the rate of protein synthesis. This analysis is typically performed using specialized software that can identify peptides and quantify the relative abundance of their isotopic forms.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a protein synthesis study using L-Methionine- ^{34}S .



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Caption: A generalized workflow for studying protein synthesis using L-Methionine-³⁴S.

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